molecular formula C13H14N2O6S B2610834 (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869071-22-7

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2610834
CAS No.: 869071-22-7
M. Wt: 326.32
InChI Key: MQPGKGPYXAQHPD-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound with a unique structure that combines a methoxyphenyl group with a dioxopyrimidine sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-methoxyphenyl precursor, which is then reacted with 1,3-dimethyl-2,4-dioxopyrimidine under specific conditions to introduce the sulfonate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxyphenyl group, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can target the dioxopyrimidine moiety, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, alter cellular pathways, or interact with DNA or proteins. The exact pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate lies in its sulfonate group, which imparts distinct chemical properties and reactivity compared to its carboxylate and phosphate analogs. This makes it particularly valuable in specific chemical reactions and applications where sulfonate functionality is desired .

Properties

IUPAC Name

(4-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-6-4-9(20-3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPGKGPYXAQHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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